molecular formula C19H21N B12708695 (-)-1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine CAS No. 81202-76-8

(-)-1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine

Cat. No.: B12708695
CAS No.: 81202-76-8
M. Wt: 263.4 g/mol
InChI Key: ZFTCDHKYTKCNGS-QYZOEREBSA-N
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Description

BRN 4690809, also known by its chemical name 4-Methyl-N-{2-[(4-methylphenyl)sulfonylsulfonyl]amino}ethyl)amino]ethyl}benzenesulfonamide, is an organic compound with the molecular formula C19H21N. It is primarily used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRN 4690809 typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired chemical transformations. For instance, the initial step might involve the reaction of 4-methylbenzenesulfonyl chloride with an amine to form an intermediate sulfonamide. Subsequent steps may include further reactions with other reagents to achieve the final product .

Industrial Production Methods

In industrial settings, the production of BRN 4690809 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors and continuous flow processes to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

BRN 4690809 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

BRN 4690809 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BRN 4690809 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to BRN 4690809 include:

Uniqueness

BRN 4690809 is unique due to its specific structural features, such as the presence of multiple sulfonyl groups and the arrangement of its functional groups. These characteristics confer distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

81202-76-8

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

(4aR,5S,9bR)-1-methyl-5-phenyl-2,3,4,4a,5,9b-hexahydroindeno[1,2-b]pyridine

InChI

InChI=1S/C19H21N/c1-20-13-7-12-17-18(14-8-3-2-4-9-14)15-10-5-6-11-16(15)19(17)20/h2-6,8-11,17-19H,7,12-13H2,1H3/t17-,18+,19+/m1/s1

InChI Key

ZFTCDHKYTKCNGS-QYZOEREBSA-N

Isomeric SMILES

CN1CCC[C@H]2[C@@H]1C3=CC=CC=C3[C@@H]2C4=CC=CC=C4

Canonical SMILES

CN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4

Origin of Product

United States

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